The synthesis of 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine typically involves several steps:
The molecular structure of 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine can be described as follows:
The InChI Key for this compound is CGKKLUJXNRXNEG-UHFFFAOYSA-N and its canonical SMILES representation is C1CCC2=NN=C(N2CC1)C3=C(C=NN3)N.
The chemical reactions involving 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine include:
These reactions are facilitated by common reagents such as hydrazine hydrate and sodium hydroxide in various organic solvents like ethanol and methylene dichloride.
Further research is necessary to clarify its exact mechanism of action and therapeutic potential.
The physical and chemical properties of 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine include:
Property | Value |
---|---|
Molecular Formula | C10H14N6 |
Molecular Weight | 218.26 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties indicate that the compound can be handled safely in laboratory settings and may be soluble in various organic solvents for further chemical reactions or applications .
The scientific applications of 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine are diverse:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3